molecular formula C7H7ClN2O2 B577594 Methyl 4-amino-6-chloronicotinate CAS No. 1256785-40-6

Methyl 4-amino-6-chloronicotinate

Cat. No.: B577594
CAS No.: 1256785-40-6
M. Wt: 186.595
InChI Key: CMIKPJBQKHVWJH-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the fourth position and a chlorine atom at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-6-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of methyl nicotinate followed by amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-6-chloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for receptor proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-chloronicotinate: Similar structure but with the positions of the amino and chlorine groups reversed.

    Ethyl 4-amino-6-chloronicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

    4-Amino-6-chloronicotinic acid: Similar structure but without the ester group.

Uniqueness

Methyl 4-amino-6-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 4-amino-6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIKPJBQKHVWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743370
Record name Methyl 4-amino-6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256785-40-6
Record name Methyl 4-amino-6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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